3-Hydroxyisovalerylcarnitine

描述

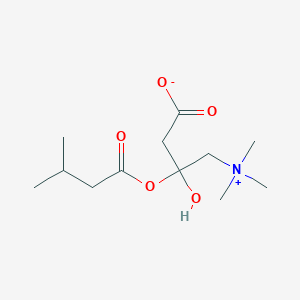

Structure

3D Structure

属性

CAS 编号 |

99159-87-2 |

|---|---|

分子式 |

C12H23NO5 |

分子量 |

261.31 g/mol |

IUPAC 名称 |

(3R)-3-(3-hydroxy-3-methylbutanoyl)oxy-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C12H23NO5/c1-12(2,17)7-11(16)18-9(6-10(14)15)8-13(3,4)5/h9,17H,6-8H2,1-5H3/t9-/m1/s1 |

InChI 键 |

IGLHHSKNBDXCEY-SECBINFHSA-N |

手性 SMILES |

CC(C)(CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O |

规范 SMILES |

CC(C)(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |

同义词 |

(2R)-3-Carboxy-2-(3-hydroxy-3-methyl-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium Inner Salt; (R)-3-Carboxy-2-(3-hydroxy-3-methyl-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium Inner Salt |

产品来源 |

United States |

Foundational & Exploratory

The Role of 3-Hydroxyisovalerylcarnitine in the Diagnosis of Biotin Deficiency: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (B1667282), an essential B vitamin, plays a critical role as a cofactor for several carboxylases involved in key metabolic pathways. Biotin deficiency, though rare, can lead to significant neurological and dermatological complications. The diagnosis of marginal biotin deficiency can be challenging due to non-specific clinical presentations. This technical guide provides a comprehensive overview of 3-Hydroxyisovalerylcarnitine (B12287773) (3-HIA-carnitine) as an early and sensitive biomarker for the diagnosis of biotin deficiency. We delve into the biochemical basis for its utility, present quantitative data on its accumulation in biotin-deficient states, and provide detailed experimental protocols for its measurement. Furthermore, this guide illustrates the relevant metabolic pathways and diagnostic workflows using standardized diagrams to facilitate a deeper understanding for researchers and professionals in the field of drug development and metabolic disorders.

Introduction

Biotin, or vitamin B7, is indispensable for cellular function, acting as a covalently bound cofactor for five mammalian carboxylases: acetyl-CoA carboxylase (ACC1 and ACC2), pyruvate (B1213749) carboxylase (PC), propionyl-CoA carboxylase (PCC), and 3-methylcrotonyl-CoA carboxylase (MCC). These enzymes are integral to fatty acid synthesis, gluconeogenesis, and the catabolism of branched-chain amino acids.[1] A deficiency in biotin leads to reduced activity of these carboxylases, resulting in a spectrum of metabolic derangements.

The clinical presentation of biotin deficiency can be insidious, with symptoms ranging from hair loss and dermatitis to more severe neurological manifestations such as seizures and developmental delay. While severe biotin deficiency is uncommon, marginal deficiency may be more prevalent than previously thought, particularly in specific populations such as pregnant women and individuals on long-term anticonvulsant therapy.[2]

Accurate and early diagnosis of biotin deficiency is crucial to prevent irreversible complications. Traditional diagnostic markers have limitations, leading to the investigation of more sensitive and specific biomarkers. This compound, an acylcarnitine derivative, has emerged as a highly promising biomarker for this purpose.[3][4]

Biochemical Pathway: The Link Between Biotin and this compound

3-HIA-carnitine is a metabolic byproduct of the leucine (B10760876) catabolism pathway. The enzyme 3-methylcrotonyl-CoA carboxylase (MCC), which requires biotin as a cofactor, catalyzes the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA.[5][6] In a biotin-deficient state, the activity of MCC is impaired, leading to the accumulation of 3-methylcrotonyl-CoA.[7]

This excess 3-methylcrotonyl-CoA is then shunted into an alternative metabolic route, where it is hydrated by enoyl-CoA hydratase to form 3-hydroxyisovaleryl-CoA.[7] To mitigate the potential toxicity of this accumulated acyl-CoA, it is conjugated with carnitine by carnitine acetyltransferase to form this compound (3-HIA-carnitine).[3] This water-soluble compound is then transported out of the mitochondria and can be detected in elevated concentrations in the plasma and urine of biotin-deficient individuals.[3][8]

Quantitative Data: this compound Levels in Biotin Deficiency

Multiple clinical studies have demonstrated a significant increase in both plasma and urinary concentrations of 3-HIA-carnitine in individuals with experimentally induced marginal biotin deficiency. This section summarizes the key quantitative findings from this research.

Plasma this compound Concentrations

Studies involving healthy adults placed on a biotin-deficient diet have consistently shown a marked elevation in plasma 3-HIA-carnitine levels. The data indicates that this biomarker is sensitive to even marginal changes in biotin status.

| Condition | N | Mean ± SD (µmol/L) | Fold Increase | Reference |

| Biotin Sufficient (Day 0, Cohort 1) | 5 | 0.009 ± 0.003 | - | [6] |

| Biotin Sufficient (Day 0, Cohort 2) | 6 | 0.014 ± 0.004 | - | [6] |

| Biotin Deficient (Day 28) | 10 | 4-fold increase from baseline | ~4 | [3] |

| Biotin Deficient (Day 28) | 3 | - | ~3 |

Urinary this compound Excretion

Urinary excretion of 3-HIA-carnitine, often normalized to creatinine (B1669602) levels, also serves as a reliable indicator of biotin deficiency. The ease of sample collection makes it a practical option for larger-scale screening.

| Condition | N | Mean ± SD (mmol/mol creatinine) | Fold Increase | Reference |

| Biotin Sufficient (Day 0, Cohort 1) | 5 | 0.12 ± 0.03 | - | [6] |

| Biotin Sufficient (Day 0, Cohort 2) | 6 | 0.13 ± 0.04 | - | [6] |

| Biotin Deficient (Day 14) | 10 | - | >2 | [8] |

| Biotin Deficient (Day 28) | 4 | - | ~3.5 |

Experimental Protocols

Accurate quantification of 3-HIA-carnitine and assessment of biotin-dependent enzyme activity are paramount for reliable diagnosis. This section provides an overview of the key experimental methodologies.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of acylcarnitines due to its high sensitivity and specificity.

Sample Preparation (Plasma)

-

Internal Standard Spiking: To 100 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard (e.g., d3-3-HIA-carnitine).

-

Protein Precipitation: Add 900 µL of 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 7.0) and vortex for 30 seconds.

-

Solid-Phase Extraction (SPE):

-

Precondition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by equilibration with 1 mL of 10 mM ammonium acetate (pH 7.0).

-

Load 800 µL of the sample mixture onto the cartridge.

-

Wash the cartridge with 1 mL of 10 mM ammonium acetate buffer.

-

Elute the acylcarnitines twice with 1 mL of 2% formic acid in methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Liquid Chromatography Conditions

-

Column: Agilent Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid (TFA) in water and 0.1% TFA in methanol (e.g., 60:40 v/v).

-

Flow Rate: 500 µL/min.

-

Column Temperature: 30 °C.

Tandem Mass Spectrometry Conditions

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

3-HIA-carnitine: Precursor ion (m/z) -> Product ion (m/z)

-

Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

-

-

Instrumentation: A triple quadrupole mass spectrometer is typically used.

Propionyl-CoA Carboxylase (PCC) Activity Assay in Lymphocytes

Measuring the activity of PCC, another biotin-dependent enzyme, in peripheral blood lymphocytes provides a functional assessment of biotin status.

Lymphocyte Isolation

-

Collect whole blood in heparinized tubes.

-

Isolate lymphocytes using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Wash the isolated lymphocytes with phosphate-buffered saline (PBS).

Enzyme Activity Assay (¹⁴CO₂ Incorporation Method)

-

Cell Lysis: Resuspend the lymphocyte pellet in a lysis buffer and homogenize.

-

Reaction Mixture: Prepare a reaction cocktail containing:

-

Cell lysate (source of PCC)

-

Propionyl-CoA (substrate)

-

ATP

-

MgCl₂

-

Bovine Serum Albumin (BSA)

-

¹⁴C-labeled sodium bicarbonate (NaH¹⁴CO₃)

-

-

Incubation: Incubate the reaction mixture at 37 °C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).

-

Measurement of ¹⁴C Incorporation:

-

The product of the reaction, [¹⁴C]methylmalonyl-CoA, is non-volatile.

-

Unreacted ¹⁴CO₂ is removed by acidification and evaporation.

-

The radioactivity remaining in the non-volatile fraction is quantified using liquid scintillation counting.

-

-

Data Analysis: PCC activity is expressed as picomoles of ¹⁴CO₂ fixed per minute per milligram of protein.

Diagnostic Workflow

The diagnosis of biotin deficiency involves a multi-step process, starting with clinical suspicion and followed by confirmatory biochemical testing. The workflow below outlines a typical diagnostic pathway.

Conclusion

This compound has been robustly validated as an early and sensitive biomarker for the diagnosis of marginal biotin deficiency. Its accumulation in plasma and urine directly reflects the impairment of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase. The quantification of 3-HIA-carnitine by LC-MS/MS offers a reliable and high-throughput method for assessing biotin status. For researchers and professionals in drug development, understanding the role of 3-HIA-carnitine is crucial for identifying patient populations with metabolic disturbances related to biotin and for monitoring the efficacy of interventions aimed at correcting such deficiencies. The detailed methodologies and workflows presented in this guide provide a solid foundation for the integration of 3-HIA-carnitine analysis into research and clinical practice.

References

- 1. Measuring propionyl-CoA carboxylase activity in phytohemagglutinin stimulated lymphocytes using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymatic [bio-protocol.org]

- 5. Urinary Excretion of 3-Hydroxyisovaleric Acid and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urinary Excretion of 3-Hydroxyisovaleryl Carnitine Is an Early and Sensitive Indicator of Marginal Biotin Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative measurement of urinary excretion of 3-hydroxyisovaleryl carnitine by LC-MS/MS as an indicator of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Initial Characterization of 3-Hydroxyisovalerylcarnitine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, initial characterization, and clinical significance of 3-Hydroxyisovalerylcarnitine (C5OH). It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and the study of inborn errors of metabolism.

Introduction

This compound (C5OH), a derivative of 3-hydroxyisovaleric acid and carnitine, has emerged as a critical biomarker in the diagnosis of several inborn errors of metabolism.[1] Its elevated concentration in biological fluids is a primary indicator for newborn screening of organic acidemias.[1] The discovery and characterization of this compound are intrinsically linked to the advancement of analytical techniques, particularly tandem mass spectrometry (MS/MS), which has revolutionized newborn screening programs.[2]

Initially observed in the plasma and urine of patients with isolated 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, its origin from the leucine (B10760876) degradation pathway was confirmed through stable isotope labeling studies.[3][4] Elevated levels of this compound are now known to be associated with a spectrum of metabolic disorders, including 3-MCC deficiency (both in the infant and the mother), 3-hydroxy-3-methylglutaryl (HMG)-CoA lyase deficiency, β-ketothiolase deficiency, and multiple carboxylase deficiency (MCD).[5][6][7]

This guide will delve into the quantitative data, experimental protocols for its detection, and the metabolic pathways associated with this important biomarker.

Quantitative Data

The concentration of this compound is a key parameter in the differential diagnosis of several metabolic disorders. The following table summarizes the quantitative levels of C5OH in various biological matrices.

| Biological Matrix | Condition | Analyte | Concentration Range (μmol/L) | Reference |

| Dried Blood Spot (DBS) | Newborn Screening Cutoff | This compound (C5OH) | < 0.73 | [7] |

| Dried Blood Spot (DBS) | Confirmed 3-MCC Deficiency (First NBS) | This compound (C5OH) | 0.84 - 11.7 | [7] |

| Dried Blood Spot (DBS) | Confirmed 3-MCC Deficiency (Second NBS) | This compound (C5OH) | 0.87 - 15.1 | [7] |

| Breast Milk Spot | Maternal 3-MCC Deficiency | This compound (C5OH) | 1.694 | [8] |

| Breast Milk Spot | Control | This compound (C5OH) | 0.025 - 0.102 | [8] |

| Urine | Maternal 3-MCC Deficiency | 3-Methylcrotonylglycine | 227.98 (mmol/mol Cr) | [1] |

| Urine | Control | 3-Methylcrotonylglycine | Not Detectable | [1] |

| Urine | 3-MCC Deficiency | 3-Hydroxyisovaleric Acid | ~86–244 (mmol/mol creatinine) | [9] |

| Urine | Reference | 3-Hydroxyisovaleric Acid | < 46 (mmol/mol creatinine) | [9] |

Experimental Protocols

The accurate quantification of this compound and associated metabolites is crucial for the diagnosis and management of related metabolic disorders. The following are detailed methodologies for key experiments.

This protocol is a standard method used in newborn screening programs for the detection of elevated acylcarnitines.

-

Sample Preparation:

-

Two 3.2 mm discs are punched from the dried blood spot into a 96-well plate.[10]

-

An internal standard solution (e.g., hydroxyisovalerylcarnitine-d3) in a methanol (B129727): 0.1% formic acid buffer (75:25 v/v) is added to each well.[10]

-

For acylcarnitine analysis, derivatization to their butyl esters is often performed by adding n-butanol-HCl.[11]

-

The plate is then agitated and incubated.

-

The supernatant is transferred to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): A reverse-phase column (e.g., C18 or pentafluorophenyl) is used for separation.[10] The mobile phase typically consists of a gradient of methanol and water with a modifier like formic acid.

-

Tandem Mass Spectrometry (MS/MS): The analysis is performed using an electrospray ionization (ESI) source in positive ion mode.[2] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM), neutral loss, or precursor ion scan mode.[12]

-

MRM: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

-

Precursor Ion Scan: A common scan for acylcarnitines involves scanning for precursors of m/z 85, which corresponds to a fragment of the carnitine moiety.

-

Neutral Loss Scan: A neutral loss of 102 m/z can be used for the analysis of amino acids in the same run.[12]

-

-

This is a confirmatory test for patients with elevated C5OH in newborn screening.

-

Sample Preparation:

-

A specific volume of urine, normalized to creatinine (B1669602) concentration, is used.

-

An internal standard (e.g., a stable isotope-labeled organic acid) is added.

-

The organic acids are extracted from the urine sample using an organic solvent (e.g., ethyl acetate) after acidification.

-

The solvent is evaporated, and the residue is derivatized to make the organic acids volatile. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

-

GC-MS Analysis:

-

Gas Chromatography (GC): The derivatized sample is injected into a GC equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up to separate the different organic acids based on their boiling points and interaction with the stationary phase.

-

Mass Spectrometry (MS): The separated compounds are ionized (typically by electron ionization) and fragmented. The mass spectrometer scans a range of mass-to-charge ratios to detect the characteristic fragmentation patterns of the target organic acids, such as 3-hydroxyisovaleric acid and 3-methylcrotonylglycine.[7][13]

-

Signaling Pathways and Experimental Workflows

Visual representations of the metabolic pathway and experimental workflow provide a clear understanding of the underlying biochemistry and diagnostic procedures.

Caption: Leucine catabolism pathway and the formation of this compound in 3-MCC deficiency.

Caption: Newborn screening workflow for elevated this compound (C5OH).

References

- 1. Clinical and Experimental Pediatrics [e-cep.org]

- 2. High resolution mass spectrometry newborn screening applications for quantitative analysis of amino acids and acylcarnitines from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. babysfirsttest.org [babysfirsttest.org]

- 4. This compound in 3-methylcrotonyl-CoA carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dshs.texas.gov [dshs.texas.gov]

- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 7. Outcomes of cases with elevated 3-hydroxyisovaleryl carnitine report from the newborn screening program - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. publications.aap.org [publications.aap.org]

- 10. tandfonline.com [tandfonline.com]

- 11. cda-amc.ca [cda-amc.ca]

- 12. agilent.com [agilent.com]

- 13. 3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCC) | Revvity [revvity.com]

The Metabolic Crossroads: A Technical Guide to the Formation of 3-Hydroxyisovalerylcarnitine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of 3-Hydroxyisovalerylcarnitine (B12287773) (3-HIC), a critical biomarker for certain inborn errors of metabolism and nutritional deficiencies. This document details the enzymatic steps, presents quantitative data, outlines experimental protocols for detection, and provides visual representations of the key pathways and workflows.

Introduction: The Significance of this compound

This compound is an acylcarnitine that emerges from an alternative route in the catabolism of the essential branched-chain amino acid, leucine (B10760876).[1][2][3] Under normal physiological conditions, its presence in bodily fluids is minimal. However, elevated levels of 3-HIC, along with its precursor 3-hydroxyisovaleric acid (3-HIA), serve as a key diagnostic indicator for two primary conditions:

-

3-Methylcrotonyl-CoA Carboxylase Deficiency (MCCD): An autosomal recessive inherited disorder where the enzyme 3-methylcrotonyl-CoA carboxylase is deficient, leading to a block in the leucine degradation pathway.[4][5][6]

-

Biotin (B1667282) Deficiency: A nutritional deficiency of biotin (vitamin B7), which is an essential cofactor for several carboxylase enzymes, including 3-methylcrotonyl-CoA carboxylase.[7][8]

The detection and quantification of 3-HIC are therefore crucial for newborn screening programs and for diagnosing individuals presenting with symptoms of these metabolic disturbances.[9][10][11]

The Leucine Catabolic Pathway and the Genesis of this compound

The formation of 3-HIC is intrinsically linked to the mitochondrial pathway for leucine degradation.

The Canonical Leucine Catabolism Pathway

The breakdown of leucine to acetyl-CoA and acetoacetate (B1235776) involves a series of enzymatic reactions:

-

Transamination: Leucine is converted to α-ketoisocaproate by a branched-chain aminotransferase (BCAT).[12]

-

Oxidative Decarboxylation: α-ketoisocaproate is converted to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

-

Dehydrogenation: Isovaleryl-CoA is oxidized to 3-methylcrotonyl-CoA by isovaleryl-CoA dehydrogenase (IVD).

-

Carboxylation: 3-methylcrotonyl-CoA is carboxylated to 3-methylglutaconyl-CoA by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC) .[5] This is the critical step that, when impaired, leads to the formation of 3-HIC.

-

Hydration: 3-methylglutaconyl-CoA is hydrated to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by 3-methylglutaconyl-CoA hydratase.

-

Cleavage: HMG-CoA is cleaved into acetyl-CoA and acetoacetate by HMG-CoA lyase.

The Alternative Pathway: Formation of this compound

When the activity of 3-methylcrotonyl-CoA carboxylase is compromised due to genetic defects or biotin deficiency, 3-methylcrotonyl-CoA accumulates in the mitochondria.[13] This accumulation shunts the metabolite into an alternative pathway:

-

Hydration by Enoyl-CoA Hydratase: The excess 3-methylcrotonyl-CoA is hydrated by enoyl-CoA hydratase (crotonase) to form 3-hydroxyisovaleryl-CoA.[13][14][15][16][17][18] While the primary substrate for this enzyme is typically a trans-2-enoyl-CoA, it can act on 3-methylcrotonyl-CoA under conditions of substrate accumulation.

-

Carnitine Conjugation: 3-hydroxyisovaleryl-CoA is then conjugated with carnitine to form This compound (3-HIC) . This reaction is likely catalyzed by a carnitine acyltransferase , such as carnitine acetyltransferase (CrAT) , which has been shown to have broad specificity for short- and medium-chain acyl-CoAs.[19][20][21][22][23] This step is considered a detoxification mechanism, as it facilitates the transport of the potentially toxic acyl-CoA out of the mitochondria and promotes its excretion in the urine.[13]

Quantitative Data

The following tables summarize key quantitative data related to the metabolites and enzymes in the 3-HIC formation pathway.

| Metabolite | Condition | Matrix | Concentration Range | Reference |

| 3-Hydroxyisovaleric Acid (3-HIA) | Normal (pre-biotin deficiency) | Urine | 8.5 ± 3.2 mmol/mol creatinine | [24] |

| Biotin Deficiency (experimental) | Urine | ~3-fold increase from baseline | [24] | |

| This compound (3-HIC) | MCCD | Dried Blood Spot | Elevated (specific ranges vary by study) | [6][25] |

| Biotin Deficiency | Plasma | Elevated | [26] | |

| Maternal MCCD in breast milk | Breast Milk | Elevated | [4] |

Table 1: Representative concentrations of key metabolites.

| Enzyme | Substrate | Km | Vmax | Notes | Reference |

| 3-Methylcrotonyl-CoA Carboxylase (human) | 3-Methylcrotonyl-CoA | - | - | Kinetic data for the human enzyme is not readily available in literature. | |

| Carnitine Acetyltransferase (human, recombinant) | Acetyl-CoA | 53 ± 5 µM | 118 ± 3 µmol/min/mg | Active with short- and medium-chain acyl-CoAs (C2 to C10-CoA). | [21] |

| Isovaleryl-CoA | 11 ± 1 µM | 106 ± 2 µmol/min/mg | [21] |

Table 2: Kinetic parameters of relevant enzymes.

Experimental Protocols

The detection and quantification of 3-HIC and related metabolites are primarily achieved through mass spectrometry-based techniques.

Acylcarnitine Profiling by Tandem Mass Spectrometry (LC-MS/MS)

This is the primary method used in newborn screening to detect elevated levels of 3-HIC.

Methodology:

-

Sample Collection: Blood is collected via a heel prick onto a filter paper card (Dried Blood Spot - DBS).

-

Sample Preparation: A small punch from the DBS is placed in a microtiter plate. Acylcarnitines are extracted using a solvent, typically methanol, containing internal standards (isotopically labeled acylcarnitines).

-

Derivatization (Optional but common): The extracted acylcarnitines are often derivatized to their butyl esters by heating with butanolic-HCl to improve ionization efficiency and chromatographic separation.

-

LC-MS/MS Analysis: The butylated extract is injected into a liquid chromatography system coupled to a tandem mass spectrometer.

-

Chromatography: A C8 or C18 reversed-phase column is commonly used to separate the different acylcarnitine species.[1][27][28][29][30]

-

Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. A precursor ion scan for m/z 85 (a characteristic fragment of carnitine) is often used to identify all acylcarnitines in the sample. Quantification is then performed using multiple reaction monitoring (MRM) for specific acylcarnitine transitions.

-

-

Data Analysis: The concentration of 3-HIC is determined by comparing its peak area to that of the corresponding internal standard.

Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used as a confirmatory test to measure the levels of 3-hydroxyisovaleric acid (3-HIA) in urine.[8][31]

Methodology:

-

Sample Collection: A random urine sample is collected.

-

Sample Preparation:

-

Derivatization: The dried residue is derivatized to increase the volatility of the organic acids. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[32][33][34]

-

GC-MS Analysis:

-

Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a capillary column to separate the different organic acids based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry: The separated compounds are ionized (typically by electron impact ionization) and fragmented. The mass spectrometer scans a range of mass-to-charge ratios to generate a mass spectrum for each compound.

-

-

Data Analysis: The organic acids are identified by their retention times and mass spectra, which are compared to a library of known compounds. Quantification is performed by comparing the peak area of 3-HIA to that of the internal standard.

Visualizing the Pathways and Workflows

Signaling Pathways

Leucine Catabolism and 3-HIC Formation.

Experimental Workflows

Newborn Screening Workflow for 3-HIC.

References

- 1. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]

- 2. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]

- 3. L-leucine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Maternal 3-methylcrotonyl-coenzyme A carboxylase deficiency with elevated this compound in breast milk [e-cep.org]

- 5. youtube.com [youtube.com]

- 6. Outcomes of cases with elevated 3-hydroxyisovaleryl carnitine report from the newborn screening program - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Hydroxyisovaleric Acid | Rupa Health [rupahealth.com]

- 8. Indicators of marginal biotin deficiency and repletion in humans: validation of 3-hydroxyisovaleric acid excretion and a leucine challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Newborn screening and changing face of inborn errors of metabolism in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 11. emedicine.medscape.com [emedicine.medscape.com]

- 12. researchgate.net [researchgate.net]

- 13. Urinary Excretion of 3-Hydroxyisovaleric Acid and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The isomerase and hydratase reaction mechanism of the crotonase active site of the multifunctional enzyme (type-1), as deduced from structures of complexes with 3S-hydroxy-acyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. Structural mechanism of enoyl-CoA hydratase: three atoms from a single water are added in either an E1cb stepwise or concerted fashion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The substrate specificity of carnitine acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The substrate specificity of carnitine acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Carnitine acetyltransferase - Proteopedia, life in 3D [proteopedia.org]

- 23. [PDF] The substrate specificity of carnitine acetyltransferase. | Semantic Scholar [semanticscholar.org]

- 24. Measurement of 3-hydroxyisovaleric acid in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. This compound in 3-methylcrotonyl-CoA carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. LC-MS/MS analysis of acylcarnitines [bio-protocol.org]

- 28. researchgate.net [researchgate.net]

- 29. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 30. [PDF] An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues[S] | Semantic Scholar [semanticscholar.org]

- 31. Increased urinary excretion of 3-hydroxyisovaleric acid and decreased urinary excretion of biotin are sensitive early indicators of decreased biotin status in experimental biotin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. aurametrix.weebly.com [aurametrix.weebly.com]

- 33. erndim.org [erndim.org]

- 34. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 35. researchgate.net [researchgate.net]

- 36. metbio.net [metbio.net]

3-Hydroxyisovalerylcarnitine in Newborn Screening for Organic Acidemias: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Newborn screening (NBS) programs have revolutionized the early detection of inborn errors of metabolism (IEM), enabling timely intervention to prevent severe clinical consequences. The use of tandem mass spectrometry (MS/MS) for analyzing amino acids and acylcarnitines from dried blood spots (DBS) is a cornerstone of modern NBS. 3-Hydroxyisovalerylcarnitine (B12287773) (C5-OH), an acylcarnitine derived from the metabolism of the branched-chain amino acid leucine (B10760876), serves as a critical biomarker for several organic acidemias. An elevated C5-OH level in a newborn's blood spot is a strong indicator of a potential metabolic disorder, necessitating prompt follow-up and diagnostic evaluation.[1][2][3][4]

This technical guide provides an in-depth overview of the role of C5-OH in newborn screening for organic acidemias. It is intended for researchers, scientists, and drug development professionals, offering detailed information on the associated metabolic disorders, analytical methodologies, and diagnostic pathways.

Associated Organic Acidemias

An isolated elevation of C5-OH in newborn screening is primarily associated with a group of organic acid disorders affecting the catabolism of leucine.[5][6] The differential diagnosis for an elevated C5-OH level includes:

-

3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency: This is one of the more common organic acidurias detected through newborn screening.[7] It can be present in the infant or be of maternal origin, where the elevated C5-OH in the infant is due to transplacental passage from an asymptomatic mother with 3-MCC deficiency.[7][8]

-

3-Hydroxy-3-Methylglutaryl-CoA (HMG) Lyase Deficiency: This is a more severe disorder that can present with acute metabolic crises in the neonatal period.[5]

-

β-Ketothiolase (BKT) Deficiency: This disorder affects both isoleucine and ketone body metabolism.[9][10][11][12][13]

-

Multiple Carboxylase Deficiency (MCD): This includes biotinidase deficiency and holocarboxylase synthetase deficiency, which affect all biotin-dependent carboxylases, including 3-MCC.[5][6]

Biochemical Pathways of C5-OH Accumulation

The accumulation of this compound is a direct consequence of a block in the leucine catabolic pathway. When specific enzymes are deficient, upstream metabolites accumulate and are shunted into alternative pathways, leading to the formation of C5-OH.

Leucine Catabolism and 3-MCC/HMG-CoA Lyase Deficiencies

In the normal catabolism of leucine, 3-methylcrotonyl-CoA is carboxylated by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase to form 3-methylglutaconyl-CoA. A deficiency in this enzyme (3-MCC deficiency) leads to the accumulation of 3-methylcrotonyl-CoA. This excess is then hydrated to form 3-hydroxyisovaleryl-CoA, which is subsequently conjugated with carnitine to form this compound (C5-OH).[14][15] Further down the pathway, a deficiency in HMG-CoA lyase also leads to an accumulation of upstream metabolites, including 3-hydroxyisovaleryl-CoA, resulting in elevated C5-OH.

Isoleucine and Ketone Body Metabolism in β-Ketothiolase Deficiency

β-ketothiolase is essential for the final step of isoleucine catabolism and for the utilization of ketone bodies in extrahepatic tissues. A deficiency in this enzyme leads to the accumulation of 2-methylacetoacetyl-CoA, which can be metabolized to intermediates that are structurally similar to those in the leucine pathway, potentially leading to an elevation of C5-OH, although tiglylcarnitine (B1262128) (C5:1) is often a more prominent marker.[9][11][13]

Experimental Protocols

The quantitative analysis of this compound from dried blood spots is performed using flow injection analysis-tandem mass spectrometry (FIA-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17][18]

Sample Preparation

-

Dried Blood Spot Punching: A 3.0 to 3.2 mm disk is punched from the dried blood spot on a Whatman 903 filter paper card into a well of a 96-well microtiter plate.[19][20] This corresponds to approximately 3.0 µL of whole blood.[19]

-

Extraction: The acylcarnitines are extracted from the DBS by adding an extraction solution containing stable isotope-labeled internal standards.[16][19] A common extraction solvent is a mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v) or methanol.[19][21] The plate is then agitated for a set period (e.g., 20-30 minutes) at room temperature.[16][19]

-

Derivatization (Optional): Some protocols involve derivatization of the extracted acylcarnitines to their butyl esters.[21] This is achieved by evaporating the supernatant and adding a butanolic hydrochloric acid solution, followed by incubation. However, with the increased sensitivity of modern mass spectrometers, non-derivatized methods are also common and offer simpler sample preparation.[19]

-

Final Preparation: After extraction (and derivatization, if performed), the solvent is typically evaporated under a stream of nitrogen, and the residue is reconstituted in the mobile phase for injection into the MS/MS system.[16]

Tandem Mass Spectrometry (MS/MS) Analysis

-

Instrumentation: A triple quadrupole mass spectrometer is commonly used.[17]

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is employed.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[22][23] The instrument is set to monitor for specific precursor-to-product ion transitions for C5-OH and its corresponding internal standard. The precursor ion for C5-OH is typically m/z 262.2, and a common product ion is m/z 85.

-

Quantification: The concentration of C5-OH is determined by comparing the signal intensity of the analyte to that of the known concentration of the stable isotope-labeled internal standard.

Quality Control and Assurance

NBS laboratories must adhere to strict quality control and assurance protocols. This includes the regular analysis of quality control materials with known concentrations of C5-OH at low, medium, and high levels.[24][25] Participation in external quality assessment programs, such as those offered by the CDC's Newborn Screening Quality Assurance Program (NSQAP), is crucial for ensuring the accuracy and reliability of results.[25][26]

Data Presentation: Quantitative C5-OH Levels

The cutoff values for C5-OH can vary between different newborn screening programs and are established based on population data. It is important to note that relying solely on C5-OH levels for diagnosis is insufficient, and ratios with other acylcarnitines are often used to improve specificity.[2][27]

Table 1: Representative Cutoff Values for C5-OH in Newborn Screening

| Screening Program/Region | C5-OH Cutoff Value (µmol/L) | Reference |

| Saudi Arabia (Public Health Laboratory) | 0.8 | [28] |

| Study by Al Mutairi et al. (2024) | 0.73 (revised to 0.50 in 2020) | [2] |

| Minnesota, USA (2001-2006) | >2.0 (in combination with C5OH/C8 ratio >50 for 3MCC) | [29] |

Table 2: Typical C5-OH Levels in Confirmed Cases of Organic Acidemias

| Disorder | Range of C5-OH Levels (µmol/L) | Notes | Reference |

| 3-MCC Deficiency | 0.84 - 15.1 | Levels can vary significantly. Maternal 3-MCC can also cause elevation in the newborn. | [2][7] |

| HMG-CoA Lyase Deficiency | Elevated, specific ranges overlap with other disorders | Often presents with other metabolic abnormalities. | [2] |

| β-Ketothiolase Deficiency | May be elevated | Tiglylcarnitine (C5:1) is often a more prominent marker. | [5] |

Note: The values presented are for illustrative purposes and may not be directly comparable across different studies and laboratories due to variations in methodology.

Diagnostic Workflow and Differential Diagnosis

An elevated C5-OH result on a newborn screen is a presumptive positive and requires immediate follow-up. The following workflow outlines the typical steps for differential diagnosis.

Confirmatory testing is crucial for accurate diagnosis.[6][8] This typically involves:

-

Urine Organic Acid Analysis: This can help differentiate between the various disorders based on the pattern of excreted metabolites. For example, 3-MCC deficiency is characterized by elevated 3-hydroxyisovaleric acid and 3-methylcrotonylglycine.[2]

-

Plasma Acylcarnitine Profile: This provides a more detailed view of the acylcarnitine species and their ratios.

-

Testing of the Mother: It is essential to test the mother's urine for organic acids and plasma for acylcarnitines to rule out maternal 3-MCC deficiency.[8]

-

Enzyme Assays and Molecular Genetic Testing: Definitive diagnosis is often achieved through enzyme activity assays in fibroblasts or lymphocytes, or by sequencing the relevant genes (e.g., MCCC1, MCCC2, HMGCL, ACAT1).

Conclusion

This compound is a vital biomarker in newborn screening programs for the early detection of several organic acidemias. While an elevated C5-OH level is a sensitive indicator, it is not specific to a single disorder. A systematic and comprehensive follow-up, including detailed biochemical analyses of both the infant and the mother, is essential for an accurate differential diagnosis. This technical guide provides a framework for understanding the complexities of C5-OH in newborn screening, from the underlying biochemical pathways to the analytical methodologies and diagnostic workflows. For researchers and drug development professionals, a thorough understanding of these aspects is critical for developing new diagnostic tools and therapeutic interventions for these rare but serious metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Outcomes of cases with elevated 3-hydroxyisovaleryl carnitine report from the newborn screening program - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0061189) [hmdb.ca]

- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 6. dshs.texas.gov [dshs.texas.gov]

- 7. Clinical and Experimental Pediatrics [e-cep.org]

- 8. oklahoma.gov [oklahoma.gov]

- 9. orpha.net [orpha.net]

- 10. Beta-ketothiolase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 11. researchgate.net [researchgate.net]

- 12. Beta-ketothiolase deficiency - Wikipedia [en.wikipedia.org]

- 13. 2-methylacetoacetyl-coenzyme A thiolase (beta-ketothiolase) deficiency: one disease - two pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Urinary Excretion of 3-Hydroxyisovaleric Acid and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Urinary Excretion of 3-Hydroxyisovaleric Acid and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans [agris.fao.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. High resolution mass spectrometry newborn screening applications for quantitative analysis of amino acids and acylcarnitines from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [restek.com]

- 20. researchgate.net [researchgate.net]

- 21. cincinnatichildrens.org [cincinnatichildrens.org]

- 22. Determination of this compound and other acylcarnitine levels using liquid chromatography-tandem mass spectrometry in serum and urine of a patient with multiple carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. msacl.org [msacl.org]

- 24. fda.gov [fda.gov]

- 25. nbs.dynamics365portals.us [nbs.dynamics365portals.us]

- 26. External Quality Assessment Program for Newborn Screening of Acylcarnitine in China, 2018 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Characterization of C5 Acylcarnitines and Related Dicarboxylic Acylcarnitines in Saudi Newborns: Screening, Confirmation, and Cutoff Variation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. aphl.org [aphl.org]

Unraveling the Clinical Significance of Elevated 3-Hydroxyisovalerylcarnitine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elevated levels of 3-Hydroxyisovalerylcarnitine (B12287773) (C5OH) in biological fluids are a critical biomarker for a spectrum of inborn errors of metabolism, primarily affecting the leucine (B10760876) catabolism pathway. This technical guide provides an in-depth analysis of the clinical significance of elevated C5OH, the underlying biochemical pathways, and the analytical methodologies for its quantification. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and diagnostics for metabolic disorders. This document summarizes quantitative data, details experimental protocols, and provides visual representations of key metabolic and experimental workflows to facilitate a deeper understanding of the role of C5OH in health and disease.

Introduction to this compound (C5OH)

This compound is an acylcarnitine, an ester of carnitine and 3-hydroxyisovaleric acid. It is a key intermediate in the metabolic pathway of the branched-chain amino acid, leucine.[1] The primary role of carnitine and its acyl-esters is to facilitate the transport of fatty acids into the mitochondria for beta-oxidation.[2] In the context of leucine metabolism, the formation of C5OH serves as a detoxification mechanism to shuttle accumulating toxic metabolites out of the mitochondria.[3] Therefore, the detection of elevated C5OH levels in plasma or urine is a strong indicator of a metabolic block in the leucine degradation pathway.[4][5]

Biochemical Pathway of Leucine Catabolism and the Role of C5OH

The catabolism of leucine is a multi-step process occurring within the mitochondria. A key enzymatic step is the carboxylation of 3-methylcrotonyl-CoA by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (3-MCC).[6] A deficiency in this enzyme, or in the biotin (B1667282) cofactor, leads to the accumulation of 3-methylcrotonyl-CoA. This excess is then shunted into an alternative pathway where it is hydrated to form 3-hydroxyisovaleryl-CoA.[3][7] To mitigate the toxic effects of this accumulating acyl-CoA, it is esterified with carnitine to form this compound (C5OH), which can then be transported out of the mitochondria and excreted in the urine.[3]

Clinical Significance of Elevated C5OH Levels

Elevated C5OH is a primary marker for several inborn errors of metabolism. Newborn screening programs routinely test for C5OH to enable early diagnosis and intervention.[4][8]

Inborn Errors of Metabolism Associated with Elevated C5OH

-

3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency: This is the most common inborn error of leucine metabolism and is characterized by a deficiency of the 3-MCC enzyme.[6] The clinical presentation can range from asymptomatic to severe metabolic crises.[9]

-

3-Methylglutaconic Aciduria (3-MGA): This is a group of disorders with heterogeneous clinical presentations, all characterized by the excretion of 3-methylglutaconic acid in the urine. Elevated C5OH can be a feature of some types of 3-MGA.[8]

-

3-Hydroxy-3-Methylglutaryl-CoA (HMG-CoA) Lyase Deficiency: This disorder affects both leucine metabolism and ketogenesis.[10] Patients can present with severe hypoglycemia and metabolic acidosis.

-

Beta-Ketothiolase (BKT) Deficiency: This condition affects the metabolism of isoleucine and ketones.[10]

-

Biotinidase Deficiency and Holocarboxylase Synthetase Deficiency: These are disorders of biotin metabolism. Since 3-MCC is a biotin-dependent enzyme, a deficiency in biotin recycling (biotinidase deficiency) or attachment to carboxylases (holocarboxylase synthetase deficiency) leads to functional 3-MCC deficiency and elevated C5OH.[8][11]

Maternal 3-MCC Deficiency

Elevated C5OH levels in a newborn can also be indicative of maternal 3-MCC deficiency. In such cases, the abnormal metabolite crosses the placenta from the mother to the fetus.[12] The newborn is metabolically normal, and their C5OH levels will normalize after birth.[13] It is crucial to investigate the mother when a newborn screen is positive for elevated C5OH to ensure proper diagnosis and management for the mother.[12]

Quantitative Data on this compound Levels

The following tables summarize the quantitative levels of this compound in various biological matrices and clinical conditions.

Table 1: Reference Ranges for this compound (C5OH)

| Biological Matrix | Population | Reference Range | Citation(s) |

| Plasma | Healthy Adults | 0.002 - 0.008 µmol/L | [8] |

| Dried Blood Spot | Newborns | < 0.5 µmol/L | [14] |

| Urine | Healthy Adults | Not typically reported as a primary diagnostic marker; ratio to creatinine (B1669602) is used. | [15] |

Table 2: this compound (C5OH) Levels in Pathological Conditions

| Condition | Biological Matrix | C5OH Level | Citation(s) |

| Marginal Biotin Deficiency | Plasma | 0.012 - 0.038 µmol/L | [8] |

| 3-MCC Deficiency | Dried Blood Spot (Newborn) | 0.82 - 9.11 µmol/L | [7][14] |

| Maternal 3-MCC Deficiency | Maternal Serum | Markedly elevated (specific values vary) | [13] |

| Maternal 3-MCC Deficiency | Breast Milk | Markedly elevated (specific values vary) | [13] |

| Multiple Carboxylase Deficiency | Serum and Urine | Increased levels compared to healthy individuals | [16] |

Experimental Protocols for C5OH Quantification

The gold standard for the quantification of this compound is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS).

Analysis of Acylcarnitines from Dried Blood Spots (DBS) by Flow-Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS)

This method is widely used in newborn screening programs.

Methodology:

-

Sample Preparation:

-

A 3.2 mm punch is taken from the dried blood spot and placed in a well of a microtiter plate.[17]

-

100 µL of an extraction solution containing stable isotope-labeled internal standards in methanol (B129727) is added to each well.[17][18]

-

The plate is sealed and incubated at 45°C for 45 minutes with shaking.[17]

-

The supernatant is transferred to a new plate for analysis.[17]

-

-

Derivatization (Butylation):

-

The extracted sample is dried under nitrogen.

-

200 µL of 3N butanolic HCl is added, and the sample is heated at 60°C for 30 minutes to form butyl esters of the acylcarnitines.[19]

-

-

FIA-MS/MS Analysis:

-

The derivatized sample is injected into the mass spectrometer via flow injection.

-

The analysis is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

-

Acylcarnitines are detected using precursor ion scanning of m/z 85 or multiple reaction monitoring (MRM).

-

Quantification of C5OH in Plasma by LC-MS/MS

This method offers high specificity and is used for confirmatory testing and research.

Methodology:

-

Sample Preparation:

-

100 µL of plasma is mixed with 900 µL of 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 7.0).[1]

-

Internal standard (e.g., D3-3HIA-carnitine) is added.

-

The mixture is subjected to solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.[1][4]

-

The cartridge is washed, and the acylcarnitines are eluted with 2% formic acid in methanol.[1]

-

The eluate is dried and reconstituted for injection.

-

-

LC-MS/MS Analysis:

-

Chromatographic separation is performed on a C18 column with a gradient elution using a mobile phase of water and methanol containing 0.1% trifluoroacetic acid or formic acid.[1][6]

-

Detection is carried out using a triple quadrupole mass spectrometer in positive ESI mode with MRM.[1]

-

The MRM transition for C5OH is typically monitored.

-

Diagnostic Workflow for Elevated C5OH

The following diagram outlines a typical diagnostic workflow following an elevated C5OH result from a newborn screen.

Conclusion

Elevated this compound is a valuable biomarker for the diagnosis of several inborn errors of metabolism, most notably those affecting the leucine catabolism pathway. Its inclusion in newborn screening programs has been instrumental in the early detection and management of these potentially life-threatening conditions. A thorough understanding of the underlying biochemistry, coupled with robust and precise analytical methods, is essential for accurate diagnosis and for the development of novel therapeutic strategies. This guide provides a foundational resource for professionals in the field, summarizing the critical aspects of C5OH's clinical significance and analysis. Further research into the precise genotype-phenotype correlations and the long-term outcomes of individuals identified through newborn screening will continue to refine our understanding and management of these metabolic disorders.

References

- 1. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. revvity.com [revvity.com]

- 4. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 11. Biotinidase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Clinical and Experimental Pediatrics [e-cep.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Determination of this compound and other acylcarnitine levels using liquid chromatography-tandem mass spectrometry in serum and urine of a patient with multiple carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS [sigmaaldrich.com]

- 18. Characterising the urinary acylcarnitine and amino acid profiles of HIV/TB co-infection, using LC–MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. harvardapparatus.com [harvardapparatus.com]

The Biochemistry of 3-Hydroxyisovalerylcarnitine: A Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Hydroxyisovalerylcarnitine (B12287773) (3-HIC), also known as C5-OH carnitine, is a pivotal intermediate in the catabolism of the branched-chain amino acid, leucine (B10760876). Its accumulation in biological fluids serves as a critical biomarker for a spectrum of inborn errors of metabolism and nutritional deficiencies, most notably 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, multiple carboxylase deficiency (MCD), and biotinidase deficiency. This technical guide provides an in-depth exploration of the biochemistry of 3-HIC, its role in various metabolic pathways, associated pathologies, and the analytical methodologies for its quantification. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development who are focused on metabolic disorders.

The Metabolic Origin and Function of this compound

This compound is an acylcarnitine, a class of compounds essential for the transport of fatty acids into the mitochondria for beta-oxidation. 3-HIC is specifically derived from the metabolism of leucine.

Leucine Catabolism Pathway

The breakdown of leucine is a multi-step process occurring within the mitochondria. A key enzymatic step is the biotin-dependent carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, catalyzed by 3-methylcrotonyl-CoA carboxylase (3-MCC). When this enzyme is deficient or its cofactor, biotin (B1667282), is unavailable, 3-methylcrotonyl-CoA accumulates. This accumulation leads to an alternative metabolic route where 3-methylcrotonyl-CoA is hydrated to form 3-hydroxyisovaleryl-CoA. To mitigate the toxic effects of this accumulating acyl-CoA, it is conjugated with carnitine by carnitine acyltransferases to form this compound, which can then be exported from the mitochondria and excreted in urine.[1],[2],[3]

The Role of Biotin

Biotin is an essential cofactor for several carboxylase enzymes, including 3-MCC. A deficiency in biotin, either due to dietary insufficiency, impaired absorption, or genetic defects in biotin recycling (biotinidase deficiency) or utilization (holocarboxylase synthetase deficiency), leads to reduced activity of these carboxylases.[4],[5] This results in a metabolic state mimicking multiple carboxylase deficiency, with elevated levels of 3-HIC and other metabolic markers. Therefore, 3-HIC is a sensitive biomarker for assessing biotin status.[2],[6],[5]

Pathological Significance of Elevated this compound

Elevated levels of 3-HIC are indicative of several inherited metabolic disorders.

3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency

This is the most common inborn error of leucine metabolism and is characterized by isolated deficiency of the 3-MCC enzyme.[7],[8],[9] The clinical presentation is highly variable, ranging from asymptomatic individuals identified through newborn screening to those with severe metabolic crises, including lethargy, hypotonia, and seizures, often triggered by illness or fasting.[7],[10]

Multiple Carboxylase Deficiency (MCD)

MCD results from defects in either holocarboxylase synthetase or biotinidase.[11],[12] Holocarboxylase synthetase is responsible for attaching biotin to the carboxylase enzymes, while biotinidase recycles biotin. Deficiency in either enzyme leads to the functional impairment of multiple carboxylases, resulting in a more complex metabolic phenotype than isolated 3-MCC deficiency.

Beta-Ketothiolase Deficiency

This is a disorder of isoleucine catabolism and ketone body metabolism.[11],[2] While the primary metabolic block is in the isoleucine pathway, secondary effects can lead to the accumulation of various acyl-CoAs, which can interfere with other metabolic pathways, including leucine degradation, sometimes resulting in a mild elevation of 3-HIC.[12]

Quantitative Data

The concentration of 3-HIC in various biological matrices is a key diagnostic parameter. The following tables summarize typical concentrations in healthy individuals and in patients with relevant metabolic disorders.

| Biological Matrix | Condition | Concentration Range (μmol/L) | Reference(s) |

| Dried Blood Spot | Normal (Newborn) | < 0.7 | [10] |

| 3-MCC Deficiency (Newborn) | 0.84 - 15.1 | [12] | |

| Maternal 3-MCC Deficiency (Newborn) | 3.67 - 6.96 | [10] | |

| Plasma/Serum | Normal (Adult) | < 0.11 | [2] |

| Biotin Deficiency (induced) | Increase of ~3-fold from baseline | [6],[13] | |

| Urine | Normal | < 2.93 mmol/mol creatinine | [14] |

| 3-MCC Deficiency | Significantly elevated | [10] |

Note: Reference ranges can vary between laboratories and methodologies.

Experimental Protocols

The gold standard for the quantification of 3-HIC and other acylcarnitines is tandem mass spectrometry (MS/MS), typically coupled with liquid chromatography (LC-MS/MS) or employed in a flow-injection analysis setup (FIA-MS/MS).

Sample Preparation from Dried Blood Spots (DBS)

-

Punching: A 3.2 mm disc is punched from the dried blood spot into a well of a 96-well microtiter plate.[15],[16]

-

Extraction: 100 µL of an extraction solution, typically methanol (B129727) containing stable isotope-labeled internal standards (e.g., d3-C5-OH carnitine), is added to each well.[15],[17]

-

Incubation: The plate is agitated for 30 minutes at room temperature to facilitate the extraction of acylcarnitines.

-

Drying: The supernatant is transferred to a new plate and dried under a stream of nitrogen.[15]

-

Derivatization (optional but common): The dried extract is reconstituted in 100 µL of 3N butanolic-HCl and incubated at 60°C for 30 minutes to form butyl esters. This step improves chromatographic properties and ionization efficiency.[18],[15]

-

Final Reconstitution: The butylated sample is dried again and reconstituted in a solvent suitable for LC-MS/MS analysis, such as 80:20 methanol:water.[15]

LC-MS/MS Analysis

-

Chromatography: While FIA-MS/MS is used for high-throughput screening, LC-MS/MS provides better separation of isomers. A C8 or C18 reversed-phase column is commonly used with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.[8],[19]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used.

-

Detection: Acylcarnitines are typically detected using a precursor ion scan of m/z 85 (for underivatized acylcarnitines) or m/z 144 (for butylated acylcarnitines), or more commonly, through Multiple Reaction Monitoring (MRM) for specific acylcarnitine species. The MRM transition for butylated 3-HIC is typically m/z 318.2 -> m/z 144.2.[18],[20]

Conclusion

This compound is a crucial biomarker in the diagnosis and management of several inborn errors of metabolism and nutritional deficiencies. A thorough understanding of its biochemistry, the metabolic pathways it is involved in, and the analytical methods for its detection is essential for researchers and clinicians in the field of metabolic diseases. The information provided in this guide serves as a comprehensive resource to aid in the ongoing research and development of diagnostics and therapeutics for these conditions.

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. Beta-ketothiolase deficiency - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Figure 1. [The biotin cycle]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 2-methylacetoacetyl-coenzyme A thiolase (beta-ketothiolase) deficiency: one disease - two pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beta-ketothiolase (BKT) deficiency | New York State Department of Health, Wadsworth Center [wadsworth.org]

- 8. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound in 3-methylcrotonyl-CoA carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Maternal 3-methylcrotonyl-coenzyme A carboxylase deficiency with elevated this compound in breast milk [e-cep.org]

- 11. orpha.net [orpha.net]

- 12. Outcomes of cases with elevated 3-hydroxyisovaleryl carnitine report from the newborn screening program - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. genetics.testcatalog.org [genetics.testcatalog.org]

- 15. agilent.com [agilent.com]

- 16. Drug, Lipid, and Acylcarnitine Profiling Using Dried Blood Spot (DBS) Technology in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 17. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantitative measurement of urinary excretion of 3-hydroxyisovaleryl carnitine by LC-MS/MS as an indicator of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determination of this compound and other acylcarnitine levels using liquid chromatography-tandem mass spectrometry in serum and urine of a patient with multiple carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Hydroxyisovalerylcarnitine in Urine vs. Plasma: A Technical Guide for Researchers

An In-depth Analysis of Preliminary Studies, Methodologies, and Clinical Significance for Drug Development Professionals, Scientists, and Researchers.

Executive Summary

3-Hydroxyisovalerylcarnitine (B12287773) (3-HIA-carnitine), a derivative of the leucine (B10760876) catabolic pathway, has emerged as a critical biomarker for certain inborn errors of metabolism, notably 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, and for assessing biotin (B1667282) status. This technical guide provides a comprehensive overview of preliminary studies comparing the presence and quantitative levels of 3-HIA-carnitine in urine and plasma. It details the analytical methodologies for its detection, presents comparative quantitative data, and illustrates the underlying biochemical pathways and diagnostic workflows. This document is intended to serve as a foundational resource for researchers and professionals involved in drug development and metabolic disease research, offering insights into the utility of urinary and plasma 3-HIA-carnitine as diagnostic and monitoring markers.

Introduction

3-Methylcrotonyl-CoA carboxylase (3-MCC) is a biotin-dependent enzyme essential for the normal catabolism of the branched-chain amino acid leucine. A deficiency in this enzyme, an autosomal recessive disorder, leads to the accumulation of upstream metabolites.[1][2] The body attempts to detoxify the buildup of 3-methylcrotonyl-CoA by converting it to 3-hydroxyisovaleric acid and subsequently conjugating it with carnitine to form this compound (C5-OH).[3] This metabolite is then excreted in urine and can be detected at elevated levels in plasma.[4] Consequently, elevated 3-HIA-carnitine is a primary marker in newborn screening programs for 3-MCC deficiency.[5][6]

Furthermore, since 3-MCC is a biotin-dependent carboxylase, its activity is compromised in states of biotin deficiency. This leads to an increase in plasma and urinary 3-HIA-carnitine, making it a sensitive and early indicator of marginal biotin deficiency.[7][8] Understanding the correlation and comparative levels of 3-HIA-carnitine in both urine and plasma is crucial for developing robust diagnostic and monitoring strategies for these metabolic conditions.

Quantitative Data: Urine vs. Plasma this compound

Preliminary studies have consistently shown that in conditions of impaired leucine metabolism, 3-HIA-carnitine is elevated in both urine and plasma.[9] A key study involving experimentally induced marginal biotin deficiency in healthy adults provides valuable comparative data, demonstrating a strong positive correlation between plasma and urinary concentrations of 3-HIA-carnitine.

Below is a summary of quantitative data from a study that measured 3-HIA-carnitine in both plasma and urine from the same individuals at baseline (biotin-sufficient) and after 28 days of a biotin-deficient diet.

| Condition | Matrix | Analyte | Mean Concentration (Day 0) | Mean Concentration (Day 28) | Unit | Fold Increase |

| Biotin Sufficient | Plasma | 3-HIA-carnitine | ~6 | ~18 | nmol/L | ~3.0 |

| Biotin Deficient | Urine | 3-HIA-carnitine | ~0.04 | ~0.14 | µmol/mmol creatinine | ~3.5 |

Table adapted from data presented in Stratton et al., J Nutr, 2011.[7]

The study found a significant linear relationship between plasma 3-HIA-carnitine concentration and urinary excretion, with the plasma concentration predicting 87% of the variability in urinary excretion. This strong correlation suggests that both matrices can be reliably used for assessing metabolic disturbances related to 3-MCC and biotin status.

Experimental Protocols

The quantification of 3-HIA-carnitine in biological fluids is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[8][9][10]

Plasma this compound Analysis by LC-MS/MS

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., deuterated 3-HIA-carnitine).

-

Perform protein precipitation by adding an organic solvent such as methanol (B129727).

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[8]

Chromatographic and Mass Spectrometric Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transition for 3-HIA-carnitine and its internal standard.[8]

Urine this compound Analysis by LC-MS/MS

Sample Preparation:

-

Thaw frozen urine samples to room temperature and vortex.

-

Centrifuge the urine sample to remove any particulate matter.

-

Dilute the urine supernatant with deionized water (e.g., 30-fold dilution).

-

Add the internal standard to the diluted urine.

-

The sample is then ready for direct injection into the LC-MS/MS system. A solid-phase extraction step is generally not required for urine analysis, which allows for high throughput.[10]

Chromatographic and Mass Spectrometric Conditions: The LC-MS/MS conditions for urine analysis are similar to those for plasma analysis, utilizing a C18 column, a gradient elution with an acidified mobile phase, and detection by MRM in positive ESI mode.[10]

Visualizations: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

References

- 1. researchgate.net [researchgate.net]

- 2. agilent.com [agilent.com]

- 3. Glycine and L-carnitine therapy in 3-methylcrotonyl-CoA carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCC) | Revvity [revvity.com]

- 6. Is l-Carnitine Supplementation Beneficial in 3-Methylcrotonyl-CoA Carboxylase Deficiency? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urinary excretion of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of this compound and other acylcarnitine levels using liquid chromatography-tandem mass spectrometry in serum and urine of a patient with multiple carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of 3-Hydroxyisovalerylcarnitine (C5-OH) in Human Plasma and Urine by LC-MS/MS

Introduction

3-Hydroxyisovalerylcarnitine (C5-OH), an acylcarnitine, is a critical biomarker for monitoring disorders related to leucine (B10760876) metabolism.[1][2] Elevated levels of C5-OH are indicative of certain inborn errors of metabolism, such as 3-methylcrotonyl-CoA carboxylase (MCC) deficiency, and can also serve as a functional marker for biotin (B1667282) deficiency.[3][4][5] Accurate and sensitive quantification of this compound in biological matrices is therefore essential for clinical diagnosis, newborn screening, and monitoring therapeutic interventions.[6][7]

This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma and urine. The method utilizes a simple sample preparation procedure and offers high throughput, precision, and accuracy, making it suitable for both research and clinical laboratory settings.

Principle

The method involves the extraction of this compound and an internal standard (IS) from the biological matrix, followed by chromatographic separation on a reverse-phase column and detection by tandem mass spectrometry. Quantification is achieved by multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.

Clinical Significance

An increased concentration of this compound is a key indicator for several metabolic disorders:

-

3-Methylcrotonyl-CoA Carboxylase (MCC) Deficiency: A genetic disorder affecting the metabolism of the amino acid leucine.[2]

-

Biotinidase Deficiency and Holocarboxylase Synthetase Deficiency: These disorders lead to multiple carboxylase deficiency, affecting the activity of biotin-dependent enzymes, including MCC.

-

Biotin Deficiency: Reduced activity of the biotin-dependent MCC enzyme leads to an accumulation of 3-methylcrotonyl-CoA, which is then shunted to an alternative pathway forming 3-hydroxyisovaleric acid and subsequently this compound.[3][8]

Experimental Protocols

Materials and Reagents

-

This compound hydrochloride (analytical standard)

-

Deuterated this compound (or other suitable internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (drug-free)

-

Human urine (drug-free)

Equipment

-

Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent)

-

Analytical column (e.g., C18, 100 x 2.1 mm, 2.7 µm)

-

Microcentrifuge

-

Vortex mixer

-

Pipettes

Sample Preparation (Plasma)

-

Thaw: Allow plasma samples, calibrators, and quality controls (QCs) to thaw at room temperature.

-

Aliquoting: Pipette 50 µL of each sample, calibrator, and QC into a 1.5 mL microcentrifuge tube.

-

Internal Standard Addition: Add 100 µL of the internal standard working solution (in acetonitrile) to each tube.

-

Protein Precipitation: Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer: Carefully transfer the supernatant to a clean autosampler vial.

-

Injection: Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Sample Preparation (Urine)

-

Thaw and Mix: Thaw urine samples and vortex to ensure homogeneity.

-

Dilution: Dilute the urine sample 1:10 with water.

-

Aliquoting: Take 50 µL of the diluted urine.

-

Internal Standard Addition: Add 100 µL of the internal standard working solution.

-

Vortex and Centrifuge: Vortex the mixture and centrifuge if any particulate matter is present.

-

Transfer and Inject: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | C18, 100 x 2.1 mm, 2.7 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7.1-9 min (5% B) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | This compound: m/z 248.1 → 85.1; Internal Standard (d9-C5-OH): m/z 257.2 → 85.1 |

| Collision Energy | Optimized for the specific instrument |

| Dwell Time | 100 ms |

| Ion Source Temp. | 500°C |

Quantitative Data Summary

The following table summarizes the performance characteristics of the described LC-MS/MS method, compiled from various literature sources.

| Parameter | Plasma | Urine | Reference |

| Linearity (ng/mL) | 1 - 500 | 5 - 1000 | [3] |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 5 | [3] |

| Intra-day Precision (%CV) | < 10% | < 12% | [3][6] |

| Inter-day Precision (%CV) | < 15% | < 15% | [3][6] |

| Accuracy (% Recovery) | 90 - 110% | 88 - 112% | [3][6] |

| Extraction Recovery | > 85% | Not Applicable | [3] |

Signaling Pathways and Workflows

Caption: Experimental workflow for C5-OH quantification.

Caption: Leucine catabolic pathway and C5-OH formation.

Discussion